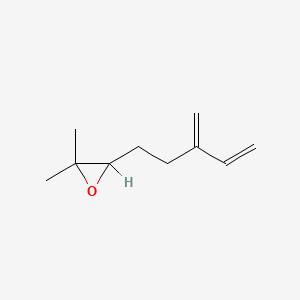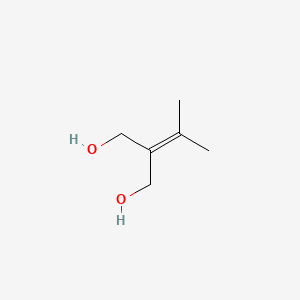
2-isopropylidenepropane-1,3-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isopropylidenepropane-1,3-diol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups (-OH) attached to a propane backbone. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-isopropylidenepropane-1,3-diol typically involves the reaction of acetone with formaldehyde in the presence of a base catalyst. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of fixed-bed reactors and optimized reaction conditions to maximize yield and minimize by-products. The use of catalysts such as sodium hydroxide or potassium hydroxide is common in these processes .
化学反应分析
Types of Reactions
2-isopropylidenepropane-1,3-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .
科学研究应用
2-isopropylidenepropane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
作用机制
The mechanism of action of 2-isopropylidenepropane-1,3-diol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions by donating electrons to electrophilic centers. This reactivity is due to the presence of hydroxyl groups, which can form hydrogen bonds and participate in nucleophilic substitution reactions .
相似化合物的比较
Similar Compounds
1,3-Dithiolanes: These compounds have similar structural features but contain sulfur atoms instead of oxygen.
1,3-Dithianes: Similar to 1,3-dithiolanes, these compounds also contain sulfur atoms and are used in similar chemical reactions.
Uniqueness
2-isopropylidenepropane-1,3-diol is unique due to its specific arrangement of hydroxyl groups and its ability to undergo a wide range of chemical reactions. This versatility makes it a valuable compound in various fields of research and industry .
属性
CAS 编号 |
2035-85-0 |
|---|---|
分子式 |
C6H12O2 |
分子量 |
116.16 g/mol |
IUPAC 名称 |
2-propan-2-ylidenepropane-1,3-diol |
InChI |
InChI=1S/C6H12O2/c1-5(2)6(3-7)4-8/h7-8H,3-4H2,1-2H3 |
InChI 键 |
DYNYKDIWPROIAO-UHFFFAOYSA-N |
规范 SMILES |
CC(=C(CO)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


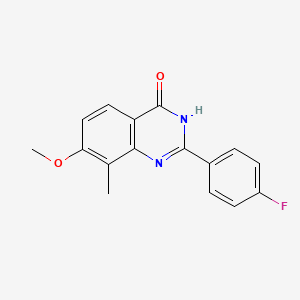
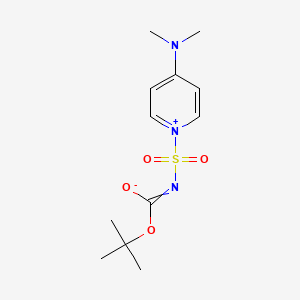
![6-Chloro-3,8-dimethyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B8735133.png)
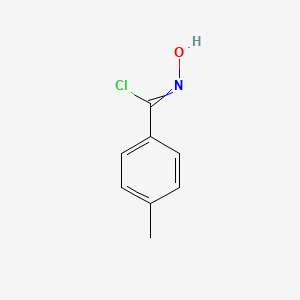
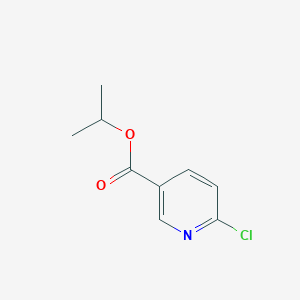
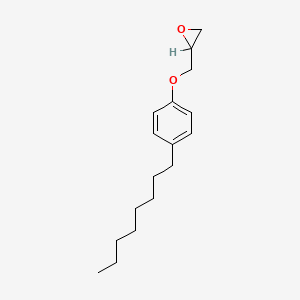
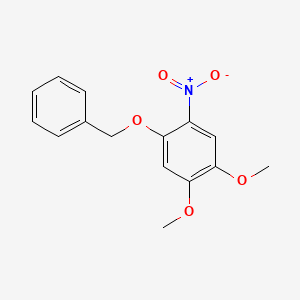
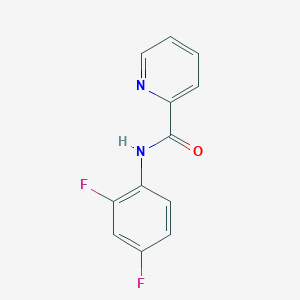
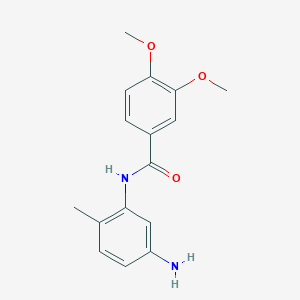
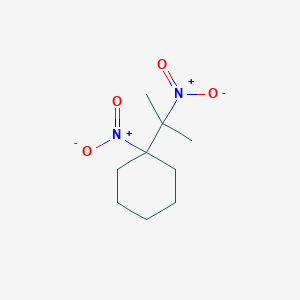
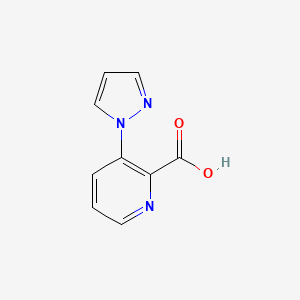
![2-(3-Ethoxyphenyl)-5h-[1,2,4]triazolo[5,1-a]isoindole](/img/structure/B8735197.png)
![[4-{[2-(Dimethylamino)ethyl]oxy}-3-(methyloxy)phenyl]methanol](/img/structure/B8735205.png)
